An In-depth Technical Guide to the Structural and Chemical Properties of 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
An In-depth Technical Guide to the Structural and Chemical Properties of 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Fluorinated Benzoxazepine Scaffold
The 2,3,4,5-tetrahydro-1,4-benzoxazepine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. This seven-membered ring system, containing both an oxygen and a nitrogen atom fused to a benzene ring, offers a three-dimensional architecture that is amenable to diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutics. The introduction of a fluorine atom at the 7-position of this scaffold, yielding 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, can significantly modulate the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. This strategic fluorination makes the title compound a valuable building block in drug discovery programs aimed at developing new agents for a range of therapeutic areas.
Molecular Structure and Physicochemical Properties
7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a solid at room temperature with the molecular formula C₉H₁₀FNO and a molecular weight of 167.18 g/mol [1].
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO | [1] |
| Molecular Weight | 167.18 g/mol | [1] |
| Appearance | Solid | |
| SMILES String | FC1=CC2=C(C=C1)OCCNC2 | |
| InChI Key | MBGJLGVSYZIMCV-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
A general, analogous synthesis for a fluorinated benzoxazepine derivative involves the reaction of a fluorinated 2-aminophenol with a suitable three-carbon synthon, followed by cyclization and subsequent reduction of any carbonyl groups. The choice of reagents and reaction conditions is critical to ensure high yields and purity.
Illustrative Synthetic Workflow
The following diagram outlines a conceptual workflow for the synthesis of the target compound, based on established methodologies for related benzoxazepine derivatives.
Caption: Conceptual workflow for the synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine.
Structural Elucidation: Spectroscopic Characterization
The structural identity and purity of 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine would be unequivocally confirmed through a combination of spectroscopic techniques. Based on the analysis of closely related fluorinated benzoxazepine analogues found in the literature, the following spectral characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene ring will exhibit splitting patterns influenced by the fluorine substituent. The methylene protons of the tetrahydrooxazepine ring will likely appear as multiplets in the upfield region.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbon atoms attached to the fluorine and within the aromatic ring will show characteristic chemical shifts and C-F coupling constants.
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¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of an aryl fluoride.
Table of Predicted NMR Data (based on analogous structures):
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | 6.5 - 7.5 | Multiplets (Aromatic) |
| ¹H | 3.0 - 4.5 | Multiplets (Aliphatic) |
| ¹³C | 110 - 160 | Aromatic (with C-F coupling) |
| ¹³C | 40 - 80 | Aliphatic |
| ¹⁹F | -110 to -125 | Singlet |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
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C-H stretch: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.
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C-F stretch: A strong absorption band in the 1000-1400 cm⁻¹ region, characteristic of the aryl-fluorine bond.
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C-O stretch: A band in the 1200-1300 cm⁻¹ region for the aryl ether linkage.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The mass spectrum is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound.
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is primarily dictated by the secondary amine and the electron-rich aromatic ring.
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N-Alkylation and N-Acylation: The secondary amine is a nucleophilic site and can readily undergo reactions such as alkylation, acylation, and sulfonylation to introduce a variety of substituents. This provides a straightforward handle for modifying the molecule's properties for structure-activity relationship (SAR) studies in drug discovery.
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Electrophilic Aromatic Substitution: The benzene ring, activated by the oxygen and nitrogen atoms, can potentially undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents (fluoro, amino, and ether groups).
The following diagram illustrates the key reactive sites on the molecule.
Caption: Key reactive sites of 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine.
Analytical Methodologies
The purity and identity of 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine can be assessed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for determining the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of a modifier like trifluoroacetic acid or formic acid) would likely provide good separation from any impurities. Detection can be achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, typically around 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of this compound, provided it has sufficient volatility and thermal stability. Derivatization of the secondary amine may be necessary to improve its chromatographic properties. This technique offers the advantage of providing both retention time and mass spectral data for confident identification.
Conclusion and Future Perspectives
7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine represents a valuable and versatile chemical entity for the development of novel therapeutic agents. Its fluorinated benzoxazepine scaffold offers a unique combination of structural and electronic features that can be exploited to fine-tune pharmacological activity. The synthetic accessibility and potential for diverse functionalization at the nitrogen and aromatic ring positions make it an attractive starting point for medicinal chemistry campaigns. Further research into the synthesis of a broader range of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this promising molecular framework.
